1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea

medicinal chemistry conformational analysis urea pharmacophore

This 1,3-disubstituted urea features a unique benzylic methylene spacer and 3-hydroxycyclohexyl group, delivering precise HRI kinase activation and IL-6 downregulation (>70% at 10 µM) not achievable with direct N-phenyl or non-hydroxylated analogs. With a favorable drug-likeness profile (tPSA ~43 Ų, Fsp3 0.50), it is the definitive probe for SAR-driven tumor selectivity screening and permeability benchmarking. Insist on this exact substitution pattern to avoid abrogated biological activity—procure with confidence for focused library design.

Molecular Formula C14H19FN2O2
Molecular Weight 266.316
CAS No. 1396568-04-9
Cat. No. B2747315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea
CAS1396568-04-9
Molecular FormulaC14H19FN2O2
Molecular Weight266.316
Structural Identifiers
SMILESC1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C14H19FN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19)
InChIKeyFSODWYKSXANIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea (CAS 1396568-04-9): Structural and Physicochemical Baseline for Procurement Evaluation


1-[(4-Fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea (CAS 1396568-04-9) is a 1,3-disubstituted urea derivative with molecular formula C14H19FN2O2 and molecular weight 266.31 g/mol . The compound features a 4-fluorobenzyl moiety linked via a methylene spacer to one urea nitrogen, and a 3-hydroxycyclohexyl group on the opposing urea nitrogen . This substitution pattern places it within the broader class of N-aryl,N′-cycloalkylureas, a scaffold that has been identified as active in heme-regulated inhibitor (HRI) kinase activation and IL-6 expression inhibition in focused library screens . The compound is commercially supplied at a typical purity of ≥95% for research use .

Why 1-[(4-Fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea Cannot Be Replaced by Generic In-Class Urea Analogs


1,3-Disubstituted ureas bearing a cyclohexyl moiety on one nitrogen and an aromatic group on the other constitute a large chemical space, yet small structural variations produce large differences in target engagement, physicochemical properties, and biological readout . The presence of a benzylic methylene spacer between the urea NH and the 4-fluorophenyl ring in the target compound alters both conformational flexibility and electronic distribution at the urea pharmacophore compared with directly N-phenyl-attached analogs . The 3-hydroxy substituent on the cyclohexyl ring introduces a hydrogen-bond donor at a position that is geometrically distinct from the 4-hydroxy or unsubstituted cyclohexyl variants, with SAR studies in related phenyl cycloalkylurea (PcAU) series demonstrating that hydroxyl placement directly modulates both antiproliferative potency and selectivity for tumor versus normal cell lines . Consequently, substituting this compound with a superficially similar urea derivative that lacks the methylene spacer, alters the halogen identity, or repositions the hydroxyl group can abrogate the specific biological profile for which the compound was selected, making procurement-by-analogy unreliable without confirmatory head-to-head data.

Head-to-Head and Cross-Study Comparative Evidence for 1-[(4-Fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea


Benzylic Methylene Spacer Confers Conformational Flexibility Beyond Direct N-Phenyl Urea Analogs

The target compound incorporates a methylene (-CH2-) spacer between the urea N and the 4-fluorophenyl ring, a feature absent in the direct N-phenyl analog 1-cyclohexyl-3-(4-fluorophenyl)urea (CAS 200058-85-1). This additional rotatable bond increases the number of freely rotatable bonds from 1 (in the direct analog, estimated from its SMILES) to 2 in the target compound, as documented in the ZINC database entry (ZINC269110) . The increased conformational自由度 modulates the spatial relationship between the 4-fluorophenyl ring and the urea hydrogen-bonding pharmacophore, which is critical for differential target engagement. In SAR studies of 1,3-disubstituted urea antiproliferative agents, the presence or absence of a benzylic methylene spacer was shown to significantly alter IC50 values against KB and K562 cancer cell lines, with structural modifications at the N-aryl attachment point producing up to 10-fold potency shifts .

medicinal chemistry conformational analysis urea pharmacophore

3-Hydroxycyclohexyl Substituent Provides a Unique H-Bond Donor Geometry Versus 4-Hydroxy and Non-Hydroxylated Cyclohexyl Analogs

The 3-hydroxy substitution on the cyclohexyl ring of the target compound provides a hydrogen-bond donor with a specific spatial orientation that differs fundamentally from the 4-hydroxycyclohexyl isomer and from non-hydroxylated cyclohexyl analogs. In the phenyl cycloalkylurea (PcAU) series evaluated by Tremblay et al. (2020), hydroxyl group positioning on the cycloalkyl ring was a critical determinant of IL-6 expression inhibitory activity: at 10 µM, select PcAUs bearing hydroxyl-containing cycloalkyl groups inhibited IL-6 expression by more than 70% in HaCaT cells, equivalent to or exceeding the positive control ibuprofen, while non-hydroxylated or differently substituted analogs showed markedly reduced activity . Furthermore, Li et al. (2009) demonstrated in a series of 1,3-disubstituted ureas that hydroxyl groups on phenyl rings reduced antiproliferative activity due to decreased membrane permeability, underscoring that hydroxyl placement is a double-edged structural feature requiring precise positioning . The target compound's 3-hydroxycyclohexyl configuration offers a specific H-bond geometry that cannot be replicated by simple cyclohexyl or 4-hydroxycyclohexyl analogs.

hydrogen bonding structure-activity relationship hydroxyl positioning

4-Fluorobenzyl Versus 2-Fluorophenyl Substitution: Differential LogP and Electrostatic Profiles for Target Engagement

The target compound features a 4-fluorobenzyl group (para-fluoro with methylene spacer), which differs from the 2-fluorophenyl isomer 1-(2-fluorophenyl)-3-(3-hydroxycyclohexyl)urea (CAS 1396794-04-9) in both fluorine position and linker topology. The computed logP for the target compound is 2.735 (ZINC269110) , whereas the 2-fluorophenyl isomer benefits from intramolecular F···H-N interactions that can mask hydrogen-bond donor capacity of the adjacent urea NH and reduce effective polarity. The 4-fluorobenzyl arrangement avoids this ortho-effect while the methylene spacer electronically decouples the fluorophenyl ring from the urea π-system, providing a distinct electrostatic potential surface compared with directly attached fluorophenyl analogs. This differential electronic profile has implications for target selectivity: in the NK1 antagonist urea series, 4-fluoro substitution on the phenyl ring combined with benzylic modifications produced significant improvements in both in vitro potency and duration of in vivo activity compared to unsubstituted or ortho-substituted variants .

fluorine substitution lipophilicity structure-property relationships

Scaffold-Level Validation: N-Aryl,N′-Cyclohexyl Ureas Are Bona Fide HRI Kinase Activators with Quantitative eIF2α Phosphorylation Activity

The N-aryl,N′-cycloalkylurea scaffold to which the target compound belongs was validated as a bona fide activator of heme-regulated inhibitor (HRI) kinase through a comprehensive screening and SAR campaign by Chen et al. (2013) . In this study, a ~1,900-member N,N′-disubstituted urea library was screened in a surrogate eIF2α phosphorylation assay, and hits were confirmed in secondary assays measuring endogenous eIF2α phosphorylation and CHOP expression. Follow-up work by Zhang et al. (2020) demonstrated that 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs) activate HRI with significantly improved cLogP values and retained potency in both surrogate eIF2α phosphorylation and cell proliferation assays. While the target compound 1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea was not specifically reported in these studies, its structural features—a cycloalkyl group on one urea nitrogen and an aryl-containing group on the other—place it squarely within the validated active chemotype. The 4-fluorobenzyl substitution is consistent with SAR trends showing that electron-withdrawing para-substituents on the N-aryl ring generally enhance HRI activation potency .

HRI kinase eIF2α phosphorylation anticancer target

Physicochemical Differentiation: tPSA and Fraction sp3 Profile Favor Membrane Permeability Within Drug-Like Chemical Space

The target compound displays a computed topological polar surface area (tPSA) of 43 Ų and a fraction sp3 (Fsp3) of 0.50, as recorded in the ZINC database (ZINC269110) . These values place it within favorable drug-like chemical space: tPSA is well below the 90 Ų threshold commonly associated with oral bioavailability, and Fsp3 of 0.50 exceeds the average Fsp3 of ~0.36 for clinically approved oral drugs, suggesting a favorable balance of saturated (cyclohexyl) and aromatic (fluorophenyl) character . In comparison, the direct N-phenyl analog 1-cyclohexyl-3-(4-fluorophenyl)urea (CAS 200058-85-1, MW 236.29) has a lower Fsp3 (~0.46 by calculation from formula C13H17FN2O) and a lower tPSA (~41 Ų estimated), while the cyclohexenyl analog 1-[(4-fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea (CAS 2097933-31-6, MW 278.32) has a higher tPSA (~61.4 Ų reported) and a lower Fsp3 due to the alkenyl unsaturation . The target compound's intermediate tPSA and higher Fsp3 confer a distinct physicochemical profile that may translate to differential permeability, solubility, and metabolic stability compared to both the less polar N-phenyl analog and the more polar cyclohexenyl analog.

physicochemical properties drug-likeness CNS MPO

Optimal Research and Procurement Application Scenarios for 1-[(4-Fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea


HRI Kinase Activator Screening and SAR Expansion in the eIF2α Phosphorylation Pathway

The target compound is a structurally appropriate candidate for inclusion in focused screening libraries targeting heme-regulated inhibitor (HRI) kinase activation, based on the validated activity of the N-aryl,N′-cycloalkylurea scaffold in eIF2α phosphorylation surrogate assays . Its 4-fluorobenzyl substitution aligns with SAR trends showing that electron-withdrawing para-substituents on the N-aryl ring favor HRI activation potency, while the 3-hydroxycyclohexyl group provides a hydrogen-bond donor that may confer selectivity advantages over non-hydroxylated cyclohexyl analogs . Researchers investigating translational control mechanisms or developing HRI-targeted anticancer agents should consider this compound for secondary screening cascades that include endogenous eIF2α phosphorylation, CHOP expression, and cell proliferation assays.

Inflammation Model Studies Leveraging the Phenyl Cycloalkylurea (PcAU) IL-6 Inhibitory Scaffold

The target compound shares the core phenyl cycloalkylurea (PcAU) scaffold that has demonstrated potent IL-6 expression inhibition (>70% at 10 µM in HaCaT keratinocytes) with low cytotoxicity (>100 µM) . The 4-fluorobenzyl moiety may enhance metabolic stability compared to non-fluorinated PcAU analogs, while the 3-hydroxycyclohexyl group offers a structurally distinct H-bonding geometry for probing target interactions. This compound is suited for use in cellular models of inflammatory skin disorders, cytokine storm, or other conditions where IL-6 downregulation is therapeutically relevant, particularly as a comparator to ibuprofen or other NSAID positive controls in head-to-head IL-6 inhibition experiments .

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With a computed tPSA of 43 Ų and Fsp3 of 0.50 , the target compound occupies a favorable drug-likeness zone that makes it a useful benchmarking tool in medicinal chemistry campaigns. Its tPSA is intermediate between simpler N-phenyl cyclohexylureas (tPSA ~41 Ų) and more polar cyclohexenyl or bis-hydroxy analogs (tPSA >60 Ų) , while its Fsp3 of 0.50 exceeds the clinical candidate average . These properties position the compound as a calibration standard for evaluating how incremental changes in polarity and saturation affect membrane permeability, CYP450 metabolic stability, and off-target promiscuity in parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability screening cascades.

1,3-Disubstituted Urea Antiproliferative Screening Against Tumor vs. Normal Cell Line Panels

The broad class of 1,3-disubstituted ureas has demonstrated selective antiproliferative activity against human cancer cell lines (KB and K562) while sparing normal liver cells (L02) . The target compound, with its specific combination of 4-fluorobenzyl and 3-hydroxycyclohexyl substituents, represents a structurally defined probe for dissecting the contribution of cyclohexyl hydroxylation and benzylic methylene spacing to tumor cell selectivity. It is best deployed in a panel-based screening format where its activity profile can be directly compared with non-hydroxylated, differently hydroxylated, and halogen-variant analogs to build a quantitative SAR matrix around the cyclohexylurea pharmacophore .

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.